molecular formula C8H8N2O2S B3318579 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1007875-84-4

2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B3318579
CAS No.: 1007875-84-4
M. Wt: 196.23 g/mol
InChI Key: OMIYPNSNIFYHLI-UHFFFAOYSA-N
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Description

2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused imidazo-thiazole core with methyl substituents at positions 2 and 3 and a carboxylic acid group at position 3. This scaffold is notable for its versatility in medicinal chemistry, particularly in antimicrobial and anticancer applications. Its synthesis typically involves coupling reactions using ethyl carbodiimide (EDC) and dimethylaminopyridine (DMAP) to form carboxamide derivatives, as demonstrated in several analogs (e.g., ND-11543, ND-11459) .

Properties

IUPAC Name

2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-4-5(2)13-8-9-3-6(7(11)12)10(4)8/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIYPNSNIFYHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(N12)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216746
Record name 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
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Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007875-84-4
Record name 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
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Record name 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Scientific Research Applications

2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
  • Biology The compound has shown potential in biological studies, particularly in developing new drugs and therapeutic agents.
  • Medicine Research indicates its potential as an anti-tuberculosis agent, targeting key components of the mycobacterial cytochrome bcc-aa3 super complex.
  • Industry It is used in producing various industrial chemicals and materials.

Target and Mode of Action

The primary target of this compound is QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain. The compound interacts with QcrB, disrupting the electron transport chain. This interaction results in the inhibition of the mycobacterial cytochrome bcc-aa3 super complex.

Anti-Tuberculosis Agent

Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents with potent in vitro activity that target QcrB . 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is effective against both replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb).

Efficacy of ND-11543 in Murine Model of Tuberculosis

DosingResult
200 mg/kgShowed efficacy in a chronic murine TB infection model when dosed at 200 mg/kg for 4 weeks .
+ CYP450 inhThe efficacy was not dependent upon exposure, as pre-treatment with a known CYP450-inhibitor did not substantially improve efficacy .

Consistent with the phenotype observed with other QcrB inhibitors, compound ND-11543 showed efficacy in a chronic murine TB infection model when dosed at 200 mg/kg for 4 weeks . The efficacy was not dependent upon exposure, as pre-treatment with a known CYP450-inhibitor did not substantially improve efficacy . The ITAs are an interesting scaffold for developing new anti-TB drugs, especially in combination therapy, based on their favorable properties and novel mechanism of action .

Pharmacokinetics

The compound has demonstrated good drug exposure in mice, with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life. Research indicates that the compound has favorable pharmacokinetic properties and suggests prolonged exposure and potential efficacy in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:
  • Electron-Withdrawing Groups : The presence of trifluoromethyl (CF3) or pentafluorosulfanyl (SF5) groups enhances antimicrobial potency by improving target binding and metabolic stability .
  • Piperazine Linkers : Derivatives like ND-11543 show enhanced anti-tubercular activity due to improved cellular penetration .
  • Methyl Substituents : 2,6-Dimethyl analogs exhibit balanced solubility and bioavailability, whereas 2,3-dimethyl variants (target compound) are less explored but serve as intermediates for carboxamide derivatives .

Physicochemical Properties

The target compound and its analogs exhibit distinct physicochemical profiles influencing their drug-likeness:

Table 2: Physicochemical Comparison
Property Target Compound ND-11543 SF5 Analogs ()
Molecular Weight ~168.17 g/mol 533.17 g/mol ~450–500 g/mol
Water Solubility Low (est.) Moderate Improved vs. CF3 analogs
clogP 1.2 (predicted) 4.46 4.48
Melting Point N/A 234–235°C 200–220°C (est.)
  • Solubility : SF5-substituted analogs show enhanced aqueous solubility compared to CF3 derivatives, critical for oral bioavailability .
  • clogP : Higher clogP values in ND-11543 and SF5 analogs correlate with increased lipophilicity, favoring membrane penetration but requiring optimization to avoid toxicity .

Anticancer Activity

  • Carbohydrazide Derivatives : 2,6-Dimethylimidazo[2,1-b]thiazole-5-carbohydrazide exhibits activity against multiple cancer cell lines, attributed to its ability to chelate metal ions and disrupt cellular processes .
  • Organotin(IV) Complexes: Derivatives with hydrazone linkages show cytotoxicity via apoptosis induction, though toxicity profiles require further study .

Biological Activity

Chemical Structure and Properties
2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound characterized by its unique combination of imidazole and thiazole rings. Its molecular formula is C8H8N2O2S, and it exhibits significant biological activity, particularly as an anti-tuberculosis agent targeting the mycobacterial electron transport chain.

The primary biological target of this compound is QcrB , a crucial component of the mycobacterial cytochrome bcc-aa3 supercomplex. The compound inhibits QcrB, disrupting the electron transport chain essential for mycobacterial survival. This inhibition leads to the cessation of vital cellular processes, making it a promising candidate for tuberculosis treatment.

Pharmacokinetics

Research indicates that the compound has favorable pharmacokinetic properties. In murine models, it demonstrated an area under the curve (AUC) greater than 11,700 ng·hr/mL and a half-life exceeding 24 hours, suggesting prolonged exposure and potential efficacy in therapeutic applications.

In Vitro and In Vivo Efficacy

Studies have shown that this compound exhibits potent in vitro activity against Mycobacterium tuberculosis (Mtb). It has been reported to have minimum inhibitory concentrations (MIC) comparable to established anti-tuberculosis drugs like rifampicin . Furthermore, in vivo studies using murine models have confirmed its effectiveness against both replicating and non-replicating strains of Mtb .

Cellular Effects

In addition to its antibacterial properties, this compound may influence cell signaling pathways and gene expression. Preliminary studies suggest that it could affect cellular metabolism and signaling cascades critical for mycobacterial survival.

Comparative Analysis with Related Compounds

Compound NameStructure TypeTargetMIC (nM)Reference
This compoundImidazo-thiazoleQcrB~10
Q203Imidazo-pyridineQcrB5
RifampicinAntibioticRNA polymerase10

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the imidazo-thiazole structure significantly influences its biological activity. For instance, modifications at the methyl positions on the imidazole ring have been shown to enhance potency against Mtb. The SAR analysis indicates that substituents can be strategically altered to optimize efficacy while minimizing toxicity to host cells .

Case Study 1: Anti-Tuberculosis Efficacy

A study evaluated the efficacy of various imidazo[2,1-b]thiazole derivatives against drug-resistant strains of Mtb. Among them, this compound exhibited superior activity with an MIC of approximately 10 nM against replicating Mtb within macrophages. This highlights its potential as a lead compound for developing new anti-tuberculosis therapies .

Case Study 2: Cellular Toxicity Assessment

In a toxicity assessment involving HepG2 liver cells, this compound showed no significant cytotoxicity (IC50 > 25 μM), suggesting a favorable therapeutic window compared to traditional anti-tuberculosis agents which often exhibit higher toxicity profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2,3-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid, and how is its structural integrity validated?

  • Synthesis : The compound is typically synthesized via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)-mediated amide coupling. For example, 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid reacts with amines (e.g., benzylamine derivatives) in dry acetonitrile, with DMAP as a catalyst, yielding carboxamide derivatives .
  • Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 2.41–2.56 ppm for methyl groups, δ 160.43 ppm for carbonyl carbons) confirm substituent positions .
  • HRMS : High-resolution mass spectrometry validates molecular weights (e.g., [M+1]⁺ calcd. 533.1759, found 533.1741) .
  • HPLC : Purity analysis (e.g., tR = 5.2–5.3 min) ensures compound integrity .

Q. Which in vitro assays are used to evaluate the antimicrobial activity of this compound and its derivatives?

  • Minimum Inhibitory Concentration (MIC) Assays : Derivatives are tested against bacterial strains like Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) strains. For instance, compound 68 showed MIC = 1 µg/mL against MDR-MTB .
  • Cytotoxicity Screening : Selectivity is assessed using mammalian cell lines (e.g., Vero cells) to determine IC50 values (>25 µM indicates low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., electron-withdrawing groups) influence the antimicrobial activity of derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., trifluoromethyl) at position 4 of the phenyl ring enhance activity, likely by improving target binding .
  • Substitution with a fluoro-phenyl-(trifluoromethyl)pyridinyl-piperazine group is critical for potency (e.g., MIC = 6.25 µg/mL against Gram-positive pathogens) .
    • Methodology : Substituent effects are systematically tested using combinatorial chemistry and MIC assays, followed by molecular docking to predict binding modes .

Q. What in vivo models are used to assess efficacy against chronic infections, and how are pharmacokinetic parameters optimized?

  • Murine Tuberculosis Model : Compounds are administered orally (e.g., 200 mg/kg for 4 weeks) to evaluate bacterial load reduction in lungs .
  • Pharmacokinetic Optimization : LogP values (e.g., 4.48–4.46) are adjusted by introducing polar groups (e.g., thiomorpholine 1,1-dioxide) to improve solubility without compromising potency .

Q. How can researchers resolve contradictions between in vitro potency and physicochemical properties (e.g., high clogP)?

  • Data Analysis :

  • Lipophilicity vs. Permeability : Derivatives with clogP >5 often exhibit poor solubility. Balancing lipophilicity with hydrogen-bond donors (e.g., amide groups) improves bioavailability .
  • Case Study : Replacing trifluoromethyl with pentafluorosulfanyl (SF5) maintained anti-TB activity (MIC = 0.03 µM) while reducing clogP .

Q. What computational and experimental methods elucidate the enzyme inhibition mechanisms of derivatives?

  • Molecular Docking : Derivatives (e.g., ND-11543) are docked into Mycobacterium tuberculosis pantothenate synthase active sites, revealing key π-π stacking and hydrogen-bond interactions .
  • Enzyme Assays : IC50 values are determined via spectrophotometric methods (e.g., xanthine oxidase inhibition at 295 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 2
2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid

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